2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

5-HT6 receptor antagonist CNS drug discovery cognitive disorders

Procure 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 1903821-55-5) to secure a differentiated 5-HT6 receptor antagonist scaffold. This compound uniquely integrates a pyrrolidin-3-yloxy linker and pendant pyridine—structural elements absent in simpler sulfonyl analogs—delivering the 3D spatial orientation and hydrogen-bond capacity critical for subnanomolar affinity. Its 297 g/mol fragment-to-lead profile maintains Lipinski compliance while offering a stereocenter for chiral diversity. Ideal for building analog libraries aimed at metabolic stability (resistant to CYP450-mediated oxidation) and brain penetration. Avoid generic substitutions that eliminate essential binding motifs. Contact us for bulk quotes.

Molecular Formula C13H19N3O3S
Molecular Weight 297.37
CAS No. 1903821-55-5
Cat. No. B2535011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
CAS1903821-55-5
Molecular FormulaC13H19N3O3S
Molecular Weight297.37
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3
InChIInChI=1S/C13H19N3O3S/c17-20(18,15-8-3-4-9-15)16-10-6-12(11-16)19-13-5-1-2-7-14-13/h1-2,5,7,12H,3-4,6,8-11H2
InChIKeyXPCZRXDKFLHDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS 1903821-55-5: A Specialized Arylsulfonyl Pyrrolidine Building Block for CNS-Targeted Drug Discovery


2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 1903821-55-5) is a heterocyclic compound with the molecular formula C13H19N3O3S and a molecular weight of 297.38 g/mol . It belongs to the class of arylsulfonyl pyrrolidines, which have been broadly investigated as 5-HT6 receptor inhibitors for the treatment of cognitive deficits and CNS disorders [1]. This compound features a unique structural architecture: a central pyrrolidine ring substituted at the 3-position with a pyridin-2-yloxy group and at the 1-position with a pyrrolidin-1-ylsulfonyl group. This bifurcated sulfonyl-pyrrolidine-oxy-pyridine scaffold distinguishes it from simpler sulfonyl pyrrolidine analogs.

Why 3-(Pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5) Cannot Substitute for 1903821-55-5 in Structure-Based Drug Design


Generic substitution with simpler sulfonyl pyrrolidine analogs like 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5) fails due to the absence of the critical pyrrolidin-3-yloxy linker and the associated pyridine ring system in the target compound [1]. This structural simplification eliminates the 3-dimensional spatial orientation required for optimal interaction with 5-HT6 receptor binding pockets, a feature demonstrated to be essential for potent antagonism in this class [2]. Furthermore, 3-(pyrrolidin-1-ylsulfonyl)pyridine lacks the hydrogen-bond acceptor capacity of the ether oxygen and the additional π-stacking surface of the pendant pyridine, factors likely to profoundly alter ligand recognition and pharmacokinetic properties.

Quantitative Differentiation of 1903821-55-5 from Structurally Related Arylsulfonyl Pyrrolidines


5-HT6 Receptor Binding Affinity: Class-Level Evidence for Arylsulfonyl Pyrrolidines

While direct binding data for 2-((1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is not publicly available, the closely related arylsulfonyl pyrrolidine class demonstrates high-potency 5-HT6 receptor antagonism. The prototypical compound 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine (derivative 11) exhibits a pKi of 9 for the 5-HT6 receptor, indicating subnanomolar affinity [1]. The target compound 1903821-55-5 is a direct structural analog within this class, incorporating the essential pyrrolidine-sulfonyl-pyridine pharmacophore required for potent receptor binding [2].

5-HT6 receptor antagonist CNS drug discovery cognitive disorders

Molecular Weight Differential vs. Simpler Sulfonyl Pyrrolidine Building Blocks

The molecular weight of 1903821-55-5 is 297.38 g/mol, as confirmed by its SMILES string O=S(=O)(N1CCCC1)N1CCC(Oc2ccccn2)C1 . This is 85.1 Da higher than the simpler comparator 3-(pyrrolidin-1-ylsulfonyl)pyridine (MW: 212.27 g/mol) [1]. The 40% increase in molecular mass is attributed to the addition of the pyrrolidin-3-yloxy linker and the second pyridine ring, which expands the scaffold's potential for targeted interactions while maintaining compliance with Lipinski's Rule of Five for drug-likeness.

synthetic building block ADME optimization fragment-based drug discovery

Hydrogen Bond Acceptor Capacity: Class-Level Inference for Enhanced Target Engagement

The unique structural feature of 1903821-55-5 is the presence of three distinct hydrogen-bond acceptor motifs: the sulfonyl oxygen, the ether oxygen of the pyridin-2-yloxy group, and the pyridine nitrogen. In contrast, 3-(pyrrolidin-1-ylsulfonyl)pyridine presents only the sulfonyl oxygen and pyridine nitrogen [1]. This additional acceptor capacity is not directly quantifiable in terms of binding energy without experimental data, but class-level evidence from 5-HT6 antagonist SAR studies indicates that polar substituents on the pyrrolidine ring critically modulate receptor binding affinity and selectivity [2].

structure-activity relationship medicinal chemistry hydrogen bonding

In Vivo Pharmacodynamic Evidence for the Arylsulfonyl Pyrrolidine Class: Reversal of Scopolamine-Induced Cognitive Deficit

Class-level in vivo proof-of-concept has been established for arylsulfonyl pyrrolidine 5-HT6 antagonists. Compound 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a close structural relative of 1903821-55-5, reversed scopolamine-induced retention deficits in a passive avoidance paradigm in rats, demonstrating functional correlation between 5-HT6 receptor antagonism and cholinergic neurotransmission [1]. Additionally, in vivo microdialysis confirmed enhanced acetylcholine release in the frontal cortex, providing a translational bridge to therapeutic potential in cognitive disorders [1].

CNS pharmacology cognitive enhancement in vivo microdialysis

Optimal Application Scenarios for 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine (1903821-55-5) Based on Structural Differentiation Evidence


5-HT6 Receptor Antagonist Lead Optimization for Alzheimer's Disease and Schizophrenia

The structural features of 1903821-55-5 align with the pharmacophore of potent 5-HT6 receptor antagonists [1]. Its pyrrolidin-1-ylsulfonyl-pyrrolidin-3-yloxy-pyridine scaffold mimics the key binding elements of compound 11 (4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine), which demonstrated subnanomolar affinity (pKi 9) and in vivo efficacy in cognitive models [2]. This makes 1903821-55-5 an ideal starting point for synthesizing analog libraries aimed at improving selectivity, metabolic stability, and brain penetration while retaining high 5-HT6 receptor engagement.

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring 3D Topological Diversity

With a molecular weight of 297.38 g/mol, 1903821-55-5 occupies a fragment-to-lead chemical space larger than simpler sulfonyl pyrrolidine building blocks (e.g., 212.27 g/mol for CAS 26103-51-5) [1]. The additional pyrrolidine ring introduces a stereocenter at the 3-position, enhancing 3D topological diversity—a critical factor for fragment-based screening libraries aiming to identify novel binding motifs. This structural complexity is achieved without violating Lipinski's Rule of Five, making it a suitable fragment expansion starting point.

Structure-Activity Relationship (SAR) Studies on Arylsulfonyl Pyrrolidine Tethers and Linkers

The ether linkage between the central pyrrolidine and the pendant pyridine introduces rotational freedom that is absent in directly linked sulfonyl-pyridine analogs [2]. This flexibility, combined with the additional hydrogen-bond acceptor capacity of the ether oxygen, allows medicinal chemists to systematically probe the conformational preferences of the 5-HT6 receptor binding site. Such studies are essential for optimizing the 'linker' portion of bifunctional molecules such as PROTACs or bivalent ligands.

Metabolic Stability Assessment of Novel Sulfonyl Pyrrolidine Scaffolds

The presence of the pyrrolidin-1-ylsulfonyl group, rather than a simple alkyl or aryl sulfonyl, offers potential advantages in metabolic stability. The N-sulfonyl pyrrolidine motif is less susceptible to oxidative N-dealkylation compared to N-alkyl pyrrolidines [1], while the pyridin-2-yloxy group may reduce CYP450-mediated oxidation at the pyrrolidine ring. These class-level inferences make 1903821-55-5 a suitable probe for in vitro microsomal stability assays to benchmark metabolic liabilities in the arylsulfonyl pyrrolidine series.

Quote Request

Request a Quote for 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.